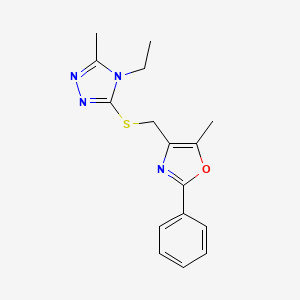

4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole

Description

Properties

IUPAC Name |

4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-methyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-4-20-12(3)18-19-16(20)22-10-14-11(2)21-15(17-14)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFXHIDAVRIMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole is a derivative of the 1,2,4-triazole and oxazole classes, which are known for their diverse biological activities. This article aims to explore its biological activity, focusing on its antimicrobial and anticancer properties, supported by recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a triazole ring and an oxazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole and oxazole groups exhibit significant antimicrobial properties. For example, derivatives of triazoles have shown enhanced activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism often involves interference with cell wall synthesis and disruption of metabolic pathways.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | Activity | Reference |

|---|---|---|---|

| Compound A | Bacillus cereus | Moderate | |

| Compound B | Staphylococcus aureus | High | |

| Compound C | Escherichia coli | Low |

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. These compounds have been found to target various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC).

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of synthesized triazole derivatives on different cancer cell lines (HCT116, MCF7), several compounds displayed promising results. For instance:

- Compound D exhibited an IC50 value of 10.1 µM against the HUH7 liver carcinoma cell line, outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

The mechanisms through which these compounds exert their biological effects include:

- Enzyme Inhibition : Triazole derivatives inhibit key enzymes involved in DNA synthesis and repair.

- Cell Membrane Disruption : Some compounds can disrupt bacterial cell membranes leading to cell lysis.

- Apoptosis Induction : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The structure of 4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole suggests potential efficacy against a range of bacteria and fungi. Studies have shown that triazole derivatives can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .

Anticancer Properties

The oxazole ring system has been associated with anticancer activity. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

Triazole-containing compounds are known to act as inhibitors for various enzymes. For example, they have been investigated for their ability to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes and cancer progression. The structural features of this compound may enhance its binding affinity to LOX, leading to reduced inflammatory responses .

Photovoltaic Materials

The unique electronic properties of oxazole derivatives make them suitable candidates for use in organic photovoltaic cells. Their ability to facilitate charge transport can enhance the efficiency of solar energy conversion systems. Research is ongoing to optimize the synthesis of such compounds for better performance in solar applications .

Sensor Technology

Compounds like this compound have shown promise in sensor technology due to their selective binding properties. They can be utilized in the development of sensors for detecting environmental pollutants or biological markers through changes in fluorescence or conductivity upon interaction with target molecules .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,4-triazole derivatives with thioether-linked substituents. Below is a comparative analysis with structurally similar compounds from the evidence:

Key Observations

Synthetic Efficiency: The target compound’s synthesis is inferred to mirror high-yield routes (80–93%) seen in analogs like 6m and 6r, which utilize thiol-alkylation or nucleophilic substitution .

Physical Properties :

- Melting points for triazole derivatives range widely (125–240°C), influenced by aromaticity and hydrogen-bonding capacity. The target compound’s methyl-oxazole group may lower its melting point relative to pyridine- or benzothiazole-linked analogs (e.g., 6m: 196–198°C) due to reduced crystallinity .

Biological Relevance :

- Thioether-linked triazoles are frequently associated with enzyme inhibition (e.g., leukotriene biosynthesis in 6m ). The oxazole moiety in the target compound may modulate binding affinity compared to pyridine (6m) or thiazole (144294-73-5 ) groups.

- highlights sodium salts of triazole-thiadiazole hybrids with superior enzyme interaction energies, suggesting that the target compound’s oxazole-thioether linker could be optimized for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.